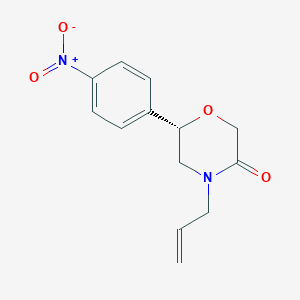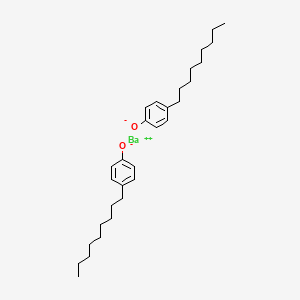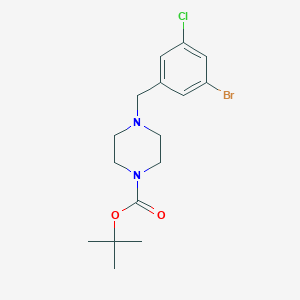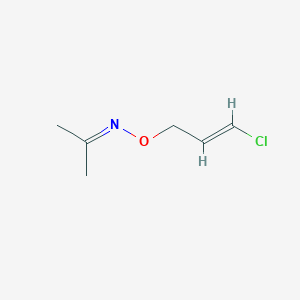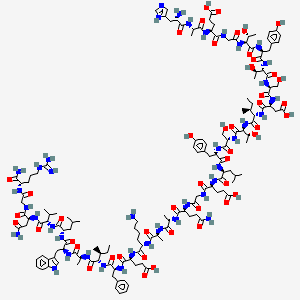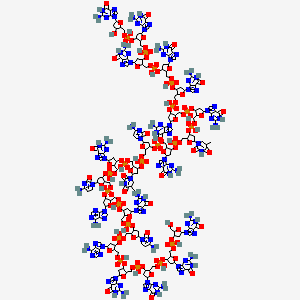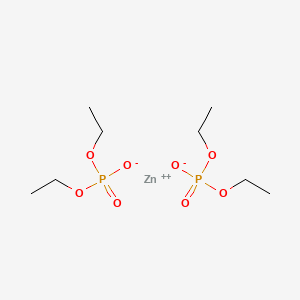
Zinc tetraethyl bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc tetraethyl bis(phosphate): is an organozinc compound with the chemical formula C4H11O4P.1/2Zn .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc tetraethyl bis(phosphate) can be synthesized through various chemical methods. One common approach involves the reaction of zinc salts with diethyl phosphate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of zinc tetraethyl bis(phosphate) often involves large-scale reactors and continuous flow processes. The use of advanced technologies such as sol-gel and hydrothermal methods can enhance the efficiency and yield of the compound. These methods also allow for better control over the purity and particle size of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc tetraethyl bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide and phosphate esters, while reduction reactions can produce zinc metal and ethyl phosphates .
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc tetraethyl bis(phosphate) is used as a precursor in the synthesis of various zinc-based compounds. It is also employed in catalytic reactions and as a reagent in organic synthesis .
Biology: In biological research, zinc tetraethyl bis(phosphate) is studied for its potential as an antibacterial agent. Its ability to inhibit the growth of certain bacteria makes it a promising candidate for developing new antibiotics .
Medicine: Its ability to form stable complexes with other molecules makes it suitable for targeted drug delivery .
Industry: In industrial applications, zinc tetraethyl bis(phosphate) is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form protective coatings on metal surfaces helps prevent corrosion and extend the lifespan of industrial equipment .
Wirkmechanismus
The mechanism of action of zinc tetraethyl bis(phosphate) involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the generation of reactive oxygen species (ROS), which can damage bacterial cells and inhibit their growth . Additionally, the compound can interact with specific enzymes and proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Zinc phosphate: Known for its use in coatings and as a corrosion inhibitor.
Zinc oxide: Widely used in sunscreens and as an antibacterial agent.
Zinc sulfide: Employed in optical materials and as a phosphor.
Uniqueness: Its versatility and effectiveness in different applications make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
4615-25-2 |
|---|---|
Molekularformel |
C8H20O8P2Zn |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
zinc;diethyl phosphate |
InChI |
InChI=1S/2C4H11O4P.Zn/c2*1-3-7-9(5,6)8-4-2;/h2*3-4H2,1-2H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
HKIQZSQFILCDHD-UHFFFAOYSA-L |
Kanonische SMILES |
CCOP(=O)([O-])OCC.CCOP(=O)([O-])OCC.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


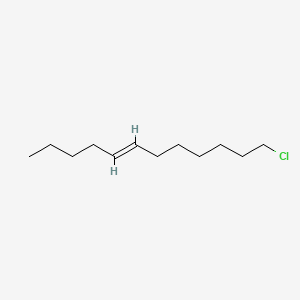
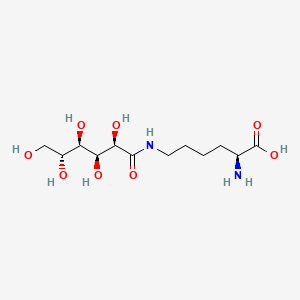
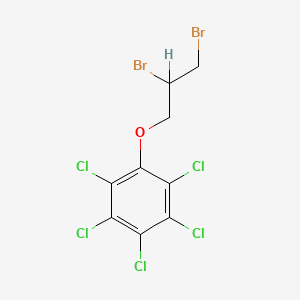
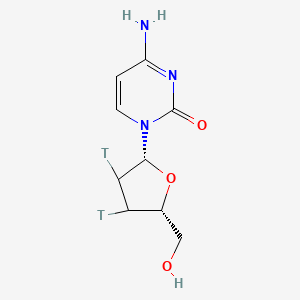

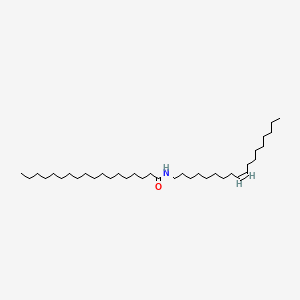
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
